molecular formula C5H8O2 B1585572 Methyl 3-butenoate CAS No. 3724-55-8

Methyl 3-butenoate

Cat. No.: B1585572
CAS No.: 3724-55-8
M. Wt: 100.12 g/mol
InChI Key: GITITJADGZYSRL-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature within Unsaturated Esters

Methyl 3-butenoate is classified as a β,γ-unsaturated ester. nih.gov This classification is determined by the location of the carbon-carbon double bond between the third (gamma) and fourth carbon atoms relative to the carbonyl group of the ester. Its structure consists of a terminal vinyl group attached to a methylene (B1212753) group, which in turn is bonded to a methyl ester functionality. nist.gov

The IUPAC name for this compound is methyl but-3-enoate (B1239731). nih.gov It is also commonly referred to as methyl vinylacetate. nih.govlookchem.com Unsaturated esters are a broad class of organic compounds and are categorized based on the position of the double bond in relation to the ester group. While α,β-unsaturated esters have the double bond conjugated to the carbonyl group, leading to distinct reactivity, β,γ-unsaturated esters like this compound possess a non-conjugated double bond, which influences their chemical behavior. nih.govacs.orgasianpubs.orgsioc-journal.cn

Table 1: Chemical Identification of this compound

Identifier Value
IUPAC Name methyl but-3-enoate nih.gov
CAS Number 3724-55-8 nist.gov
Molecular Formula C₅H₈O₂ nist.gov
SMILES COC(=O)CC=C sigmaaldrich.com

| InChI Key | GITITJADGZYSRL-UHFFFAOYSA-N sigmaaldrich.com |

Historical Context of this compound Research

Early research involving this compound and its derivatives dates back to studies on annulation reagents. For instance, the preparation of methyl 3-chloro-2-butenoate, a precursor to the Wichterle annulation reagent, was a significant area of investigation. tandfonline.com A notable synthesis of this compound involves the reaction of an allyl halide with carbon monoxide and methanol (B129727) in the presence of a nickel-carbonyl and thiourea (B124793) catalyst. google.com This process can be used to produce various derivatives of this compound. google.com

Further research has explored its formation and reactions. For example, it is a product of the flash vacuum thermolysis of (-)-cocaine. scientificlabs.co.uk Additionally, studies have reported on its iron carbonyl-promoted isomerization to α,β-unsaturated esters. sigmaaldrich.comscientificlabs.co.uk The chemical ionization mass spectra of this compound have also been a subject of study. sigmaaldrich.comscientificlabs.co.uk More recent research has focused on its application in complex molecule synthesis, such as its use in the total synthesis of the tricyclic prostaglandin (B15479496) D2 metabolite methyl ester. nih.gov

Significance of this compound as a Molecular Scaffold in Contemporary Organic Synthesis

This compound serves as a valuable building block in modern organic synthesis due to the presence of two distinct reactive sites: the double bond and the ester group. This dual functionality allows for a wide range of chemical transformations.

One of the most significant applications of this compound is in olefin metathesis reactions. scientificlabs.co.ukchemicalbook.com Specifically, it is employed in intermolecular olefin cross-metathesis for the synthesis of dipeptide olefin isosteres. scientificlabs.co.ukchemicalbook.com It has also been utilized in Z-selective cross-metathesis reactions to introduce the (Z)-3-butenoate side chain in the total synthesis of complex natural products. nih.gov Although β,γ-unsaturated esters like this compound can be challenging substrates in Z-selective cross-metathesis, protocols have been developed to achieve high stereoselectivity and functional group tolerance. nih.gov

Furthermore, this compound is a precursor in palladium-catalyzed alkylations. scbt.com Its derivatives, such as methyl 3-bromomethyl-3-butenoate, are used as building blocks for the stereoselective preparation of other important synthetic intermediates. researchgate.net The ability to undergo isomerization to the thermodynamically more stable α,β-unsaturated ester under certain conditions further expands its synthetic utility. lookchem.com

Table 2: Physical and Chemical Properties of this compound

Property Value
Molecular Weight 100.12 g/mol lookchem.com
Boiling Point 112 °C sigmaaldrich.com
Density 0.939 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.409 sigmaaldrich.com

| Flash Point | 20 °C sigmaaldrich.com |

Table 3: Compound Names Mentioned

Compound Name
This compound
Methyl vinylacetate
Methyl 3-chloro-2-butenoate
(-)-cocaine
(Z)-3-butenoate

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl but-3-enoate
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InChI

InChI=1S/C5H8O2/c1-3-4-5(6)7-2/h3H,1,4H2,2H3
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InChI Key

GITITJADGZYSRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H8O2
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DSSTOX Substance ID

DTXSID5063150
Record name 3-Butenoic acid, methyl ester
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Molecular Weight

100.12 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Methyl 3-butenoate
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CAS No.

3724-55-8
Record name Methyl 3-butenoate
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Record name 3-Butenoic acid, methyl ester
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Record name Methyl 3-butenoate
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Record name 3-Butenoic acid, methyl ester
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Record name 3-Butenoic acid, methyl ester
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Record name Methyl 3-butenoate
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Advanced Synthetic Methodologies for Methyl 3 Butenoate and Its Derivatives

Catalytic Pathways for Methyl 3-Butenoate Synthesis

The palladium-catalyzed carbonylation of 1,3-butadiene (B125203) presents a significant route for the synthesis of unsaturated esters like methyl 3-pentenoate, a compound structurally related to this compound. cjcatal.comtandfonline.comresearchgate.net This reaction is a key step in the Altam process for producing ε-caprolactam. oregonstate.edu

Research has shown that palladium salts, when combined with specific ligands, can effectively catalyze the carboxylation of 1,3-butadiene with carbon monoxide in methanol (B129727) to yield methyl 3-pentenoate. cjcatal.comoregonstate.edu For instance, the combination of Pd(OAc)2 with 2,6-bis(3,5-dimethylpyrazol-1-yl)pyridine under optimized conditions (150 ºC, 6.0 MPa CO pressure for 6 hours) resulted in a 78.8% conversion of 1,3-butadiene with 92.2% selectivity for the target product. cjcatal.comoregonstate.edu Another effective catalyst system involves Pd(OAc)2 with (oxydi-2,1-phenylene)bis(diphenylphosphine), which achieved a 90.4% conversion of 1,3-butadiene and 91.6% selectivity for the product. cjcatal.comoregonstate.edu

Theoretical studies using Density Functional Theory (DFT) have been conducted to understand the reaction mechanism. tandfonline.comtandfonline.comtandfonline.com These studies modeled the catalyst using Pd(PH3)2Cl2 and investigated the reaction pathways leading to both linear (methyl 3-pentenoate) and branched (methyl 2-methyl-3-butenoate) esters. tandfonline.comtandfonline.com The results suggest that while Pd(PH3)2Cl2 can produce both isomers, it doesn't fully account for the high selectivity towards the linear product observed experimentally. tandfonline.comtandfonline.com Further investigation into species like Pd(PH3)(CO)Cl2 and Pd(CO)2Cl2, which are likely to form under high CO pressure, revealed that these complexes have lower activation barriers and favor the formation of the linear product, with Pd(CO)2Cl2 appearing to be the true active catalytic species. tandfonline.comtandfonline.com

The catalytic cycle is believed to start with the formation of a palladium hydride complex, which then coordinates with 1,3-butadiene to form a π-allyl palladium complex. unimi.it This is followed by CO coordination and insertion, ultimately leading to the ester product. unimi.it The presence of chelating phosphine (B1218219) ligands and additives like benzoic acid has been shown to be important for achieving good yields and selectivity. researchgate.net

Table 1: Palladium-Catalyzed Carbonylation of 1,3-Butadiene

Catalyst System Conditions Butadiene Conversion (%) Selectivity for Methyl 3-pentenoate (%) TON Reference
Pd(OAc)2 / 2,6-bis(3,5-dimethylpyrazol-1-yl)pyridine 150 ºC, 6.0 MPa CO, 6 h 78.8 92.2 226 cjcatal.com, oregonstate.edu

Nickel-catalyzed reactions offer another avenue for the synthesis of this compound and its derivatives. One notable method involves the carbonylation of allyl halides in the presence of a nickel catalyst. Specifically, allyl chloride can react with carbon monoxide and methanol, catalyzed by nickel carbonyl (Ni(CO)4) and thiourea (B124793), to produce this compound. google.com This process can be carried out in a homogeneous phase and has been reported to achieve high yields of the butenoic ester, up to 89%. google.com

Furthermore, nickel catalysts are employed in cross-electrophile coupling reactions. These reactions are significant for forming C(sp2)–C(sp3) bonds, which are increasingly important in drug discovery. orgsyn.org While the direct synthesis of this compound via this method is not explicitly detailed, the underlying principles are relevant for creating its derivatives. The mechanism is thought to involve the formation of an alkyl radical from an alkyl electrophile and a Ni(II)(Aryl)X intermediate from an aryl electrophile. These species then react to form a Ni(III) intermediate, which undergoes reductive elimination to create the desired C-C bond. orgsyn.org

Nickel catalysis also facilitates three-component cycloadditions. For instance, a cascade reaction involving enoates (like phenyl 3-butenoate), alkynes, and aldehydes can produce highly functionalized cyclopentenones. nsf.govnih.gov This process, catalyzed by nickel complexes with either phosphine or N-heterocyclic carbene ligands, involves the formal [3+2] cycloaddition of the enoate and alkyne, followed by an aldol (B89426) addition with the aldehyde. nsf.gov

This compound, an olefinic ester, can undergo isomerization to form its α,β-unsaturated counterpart, methyl crotonate, through a reaction promoted by iron carbonyls. acs.orgchemicalbook.comnih.govchemicalbook.com This process is of synthetic utility as it transforms a β,γ-unsaturated ester into a more stable, conjugated system.

The reaction is typically carried out by the ultraviolet photolysis of a stoichiometric amount of this compound and iron pentacarbonyl (Fe(CO)5) in a solvent like hexanes at low temperatures. acs.orgnih.gov This leads to the formation of an Fe(CO)3(η4-α,β-ester) complex, where the α,β-unsaturated ester is stabilized by coordination to the Fe(CO)3 unit. acs.orgnih.gov Subsequent treatment with a ligand such as pyridine (B92270) or carbon monoxide liberates the free α,β-unsaturated ester. acs.orgnih.gov Under these conditions, this compound has been shown to isomerize to its α,β-unsaturated ester in a high yield of 94%. acs.orgnih.gov

The mechanism of this isomerization is believed to proceed through an allyl hydride intermediate. acs.org Time-resolved IR experiments on a model system, Fe(CO)4(η2-1-hexene), showed the formation of an allyl hydride, HFe(CO)3(η3-C6H11), via an internal C-H bond cleavage. acs.org This intermediate is key to the isomerization process. acs.org The Fe(CO)3 unit not only catalyzes the isomerization of the olefin but also stabilizes the resulting α,β-unsaturated ester, leading to yields that are significantly higher than those observed in simple catalyzed isomerizations. acs.orgnih.gov

Table 2: Iron Carbonyl-Promoted Isomerization

Substrate Product Yield (%) Reference
This compound Methyl crotonate (α,β-unsaturated ester) 94 acs.org, nih.gov
Ethyl 4-methyl-4-pentenoate Ethyl 4-methyl-2-pentenoate (α,β-unsaturated ester) 90 acs.org, nih.gov

Rhodium catalysts are effective in promoting intermolecular carbenoid reactions that can be used to synthesize derivatives of this compound. These reactions often involve the use of vinyldiazoacetates, which serve as precursors to rhodium-stabilized vinylcarbenoids. nih.govacs.org

One such application is the [3+2]-cycloaddition between nitrones and vinyldiazoacetates, catalyzed by dirhodium complexes like Rh2(R-TPCP)4. nih.gov While a previous study on the reaction of methyl 2-diazo-3-butenoate with nitrones suggested a concerted or stepwise [3+2] cycloaddition, it is now considered more likely that the mechanism involves a vinylogous attack of the nitrone on the rhodium vinylcarbene. nih.gov

Rhodium carbenoids derived from diazo compounds are also utilized in C-H activation reactions. For example, rhodium-catalyzed C-H activation/Cope rearrangement is a powerful tool in organic synthesis. orgsyn.orgnih.govchemistryviews.org This reaction occurs between a rhodium-stabilized vinylcarbenoid and a substrate with an allylic C-H bond. Computational studies suggest the reaction is initiated by a hydride transfer from the allyl position of the substrate to the carbenoid. nih.gov

The esterification of 3-butenoic acid with methanol is a direct method for synthesizing this compound. ontosight.ai This reaction is a classic example of Fischer esterification, which typically requires an acid catalyst to proceed efficiently. libretexts.org

Various catalysts can be employed for this transformation. For instance, acid-catalyzed esterification using sulfuric acid (H2SO4) has been successfully used to prepare methyl 3-phenyl-3-butenoate from 3-phenyl-3-butenoic acid and methanol, achieving yields of 60-80%. oup.com However, for some substituted 3-butenoic acids, this method can lead to the isomerization of the double bond from the β,γ-position to the α,β-position. oup.com

To circumvent issues like isomerization and to align with the principles of green chemistry, alternative catalytic systems have been explored. One such approach utilizes ionic liquids as catalysts. For the synthesis of methyl 3-methyl-2-butenoate, the esterification of 3,3-dimethylacrylic acid with methanol was achieved with high efficiency using the ionic liquid [1-(3-sulfonic acid)]propyl-3-methylimidazolium hydrogen sulfate (B86663) ([MIMPS][HSO4-]) in conjunction with a NiW/Al-CA catalyst, resulting in a 97.8% yield. chemicalbook.com

Rhodium-Catalyzed Intermolecular Carbenoid Reactions

Green Chemistry Approaches to this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of this compound and its derivatives to develop more sustainable and environmentally friendly processes. A key focus is the use of non-toxic, reusable catalysts and the minimization of waste.

One notable green chemistry approach is the use of ionic liquids as catalysts in esterification reactions. For example, the synthesis of methyl 3-methyl-2-butenoate from 3,3-dimethylacrylic acid and methanol has been achieved with a 97.8% yield using [1-(3-sulfonic acid)]propyl-3-methylimidazolium hydrogen sulfate ([MIMPS][HSO4-]) as a catalyst. chemicalbook.com This reaction proceeds under reflux conditions, and a significant advantage is that the ionic liquid catalyst can be easily separated from the product and potentially reused, which aligns with green chemistry principles. chemicalbook.com

Another area of interest is the use of air as a green oxidant in catalytic oxidative carbonylation reactions. uni-rostock.de While not directly applied to this compound synthesis in the provided context, this methodology represents a sustainable alternative to traditional oxidants.

Furthermore, the development of catalytic systems that operate under milder conditions and with higher atom economy contributes to the green synthesis of these compounds. For instance, the palladium-catalyzed carbonylation of 1,3-dienes is an atom-economical route to unsaturated esters. unimi.it

Solvent-Free Stobbe Condensation

The Stobbe condensation is a powerful carbon-carbon bond-forming reaction, and its adaptation to solvent-free conditions represents a significant advancement in green chemistry. researchgate.net This methodology avoids the use of hazardous organic solvents, often leading to improved yields, easier product isolation, and expedited reaction times. researchgate.netresearchgate.net In a typical solvent-free approach, a carbonyl compound is condensed with a succinic ester in the presence of a strong base under anhydrous, solid-state conditions. researchgate.net

A representative example involves the solvent-free condensation of an aldehyde, such as furfural, with dimethyl succinate (B1194679) using dry-solid potassium tertiary-butoxide as the base. researchgate.netresearchgate.net The reaction proceeds efficiently at room temperature, yielding the corresponding butenoic acid derivative. researchgate.net This acid ester can then be methylated to produce the diester, which serves as a versatile starting material for more complex molecules. researchgate.net The primary advantage of this technique is its operational simplicity and alignment with green chemistry principles by minimizing waste. researchgate.net

Table 1: Solvent-Free Stobbe Condensation Example

ReactantsBaseConditionsProductYield
Furfural, Dimethyl succinateDry-solid Potassium tert-butoxideAnhydrous, Room Temperature3-Carbomethoxy, 4-furyl-3-butenoic acidHigh

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comrsc.org This technology is applicable to a wide range of reactions, including the synthesis of ester derivatives. mdpi.com In the context of butenoate synthesis, microwave irradiation can significantly enhance the efficiency of esterification and transesterification reactions. mdpi.com

For instance, the enzymatic synthesis of isoamyl butyrate (B1204436) in a solvent-free system demonstrated a 95% conversion in just 120 minutes at 60°C under 700W microwave power. mdpi.com The increased reaction rate is attributed to the lower activation energy under microwave conditions. mdpi.com This method not only reduces reaction time but also promotes energy efficiency, making it an attractive green alternative for synthesizing esters. mdpi.com The protocols generally involve irradiating a mixture of the carboxylic acid or its derivative with an alcohol in the presence of a suitable catalyst. mdpi.com

Table 2: Comparison of Synthesis Methods for Isoamyl Butyrate

ParameterConventional HeatingMicrowave-Assisted Method
Reaction TimeSeveral hours120 minutes
Conversion YieldLower~95%
Energy InputHigherLower (700W)
SystemOften requires solventSolvent-free system

Use of Ionic Liquids as Green Solvents

Ionic liquids (ILs) are salts with low melting points that are gaining prominence as environmentally benign solvents and catalysts in organic synthesis. vulcanchem.comacs.org Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds make them excellent alternatives to volatile organic solvents. vulcanchem.comacs.org In the synthesis of methyl 3-methyl-2-butenoate, a Brønsted acidic ionic liquid, [1-(3-sulfonic acid)]propyl-3-methylimidazolium hydrogen sulfate, has been successfully employed as a catalyst for the esterification of 3,3-dimethylacrylic acid with methanol. vulcanchem.com

The reaction proceeds under reflux conditions, and a key advantage is the straightforward work-up. chemicalbook.com After the reaction is complete, the product phase (the ester) spontaneously separates from the ionic liquid phase. chemicalbook.com This allows for simple decantation of the product and easy recovery and reuse of the ionic liquid catalyst, which aligns perfectly with the principles of green chemistry. vulcanchem.com This method can achieve yields as high as 97.8% when used with a nickel-tungsten catalyst. vulcanchem.com

Table 3: Ionic Liquid-Catalyzed Esterification

Ionic Liquid CatalystReactantsCo-catalystConditionsYield
[1-(3-sulfonic acid)]propyl-3-methylimidazolium hydrogen sulfate3,3-Dimethylacrylic acid, MethanolNiW/Al-CAReflux, 3h97.8% vulcanchem.com

Stereoselective and Enantioselective Synthesis of this compound Derivatives

Enantioselective Crotyltitanations in Derivatives Synthesis

Enantioselective crotyltitanation is a sophisticated method for controlling the formation of specific stereogenic centers during synthesis. This technique has been instrumental in the total synthesis of complex natural products, such as octalactin B, starting from commercially available this compound. researchgate.netresearchgate.netcore.ac.uk The synthesis of octalactin B utilizes enantioselective allyl- and crotyltitanations to precisely set the stereochemistry at carbons C3, C4, C7, and C8. researchgate.netcore.ac.uk

In this process, an aldehyde derived from this compound is reacted with a chiral crotyltitanium reagent. core.ac.uk The choice of the enantiomer of the titanium complex dictates the stereochemical outcome of the addition, allowing for the selective synthesis of the desired diastereomer. This high degree of stereocontrol is crucial for building the complex, multi-chiral architecture of bioactive molecules. core.ac.uk

Table 4: Enantioselective Crotyltitanation in Octalactin B Synthesis

Starting MaterialKey ReactionReagentControlled StereocentersApplication
This compoundEnantioselective CrotyltitanationChiral crotyltitanium complexesC3, C4, C7, C8Total synthesis of Octalactin B researchgate.netcore.ac.uk

Stereospecific Synthesis of Retinoid Synthons Utilizing Methyl 3-Methyl-2-butenoate

Methyl 3-methyl-2-butenoate serves as a key building block in the synthesis of retinoids, a class of compounds vital for various pharmaceutical applications. Specifically, it is used in the stereospecific synthesis of ethyl trans-3-formyl-2-butenoate, an important retinoid synthon. lookchem.comgoogle.com The synthesis involves a direct, two-stage oxidation of the starting ester. lookchem.compopline.org

This transformation allows for the introduction of an aldehyde group while maintaining the specific trans geometry of the double bond, which is critical for the biological activity of the final retinoid product. The ability to perform this conversion stereospecifically highlights the utility of methyl 3-methyl-2-butenoate as a precursor in complex organic synthesis. popline.org

Table 5: Synthesis of a Retinoid Synthon

PrecursorTarget SynthonKey ProcessSignificance
Methyl 3-methyl-2-butenoateEthyl trans-3-formyl-2-butenoateDirect two-stage stereospecific oxidation lookchem.compopline.orgCrucial intermediate for retinoid synthesis

Z-selective Cross Metathesis in (Z)-β,γ-unsaturated Ester Formation

Kinetically controlled cross-metathesis (CM) offers a powerful route to stereoselectively form carbon-carbon double bonds. Recent advancements have enabled the synthesis of linear (Z)-α,β-unsaturated esters with high selectivity. nih.govmit.edu These methods can be conceptually extended to the formation of (Z)-β,γ-unsaturated esters. The key to achieving high Z-selectivity often lies in the choice of catalyst and reaction conditions. nih.gov

Molybdenum-based catalysts are particularly effective for these transformations. researchgate.net A significant finding is that the presence of acetonitrile (B52724) as an additive or co-solvent can dramatically improve Z-selectivity. nih.govmit.edu Acetonitrile is believed to coordinate to the metal center, influencing the catalytic cycle to favor the formation of the Z-isomer. nih.gov This approach has been applied to the synthesis of complex molecules, such as the C1–C12 fragment of the natural product (−)-laulimalide, demonstrating its utility in advanced organic synthesis. nih.govmit.edu

Table 6: Z-selective Cross-Metathesis for Unsaturated Esters

Catalyst TypeAdditiveKey FeatureSelectivityApplication
Molybdenum-based complexes researchgate.netAcetonitrile nih.govKinetically controlled reactionHigh Z:E ratio (e.g., 91:9) nih.govSynthesis of fragments for natural products like (−)-laulimalide nih.govmit.edu

Mechanistic Studies of this compound Formation Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the electronic structures of intermediates and the energetics of transition states in catalytic cycles leading to this compound and related esters. sioc-journal.cn These studies provide a molecular-level understanding of the reaction pathways, helping to rationalize experimental outcomes such as regioselectivity.

In the palladium-catalyzed methoxycarbonylation of allylic substrates, a key intermediate is the η³-allylpalladium complex. researchgate.net The electronic structure of this intermediate and its interaction with other species in the reaction mixture dictate the course of the reaction. DFT calculations on related systems, such as the methoxycarbonylation of styrene (B11656) catalyzed by palladium chloride, reveal the intricate details of the catalytic cycle. mdpi.com The cycle often begins with the formation of a palladium-hydride species, which then undergoes insertion of the unsaturated substrate. This is followed by CO insertion into the metal-carbon bond to form an acyl intermediate. The final, often rate-determining, step is the alcoholysis that releases the ester product and regenerates the active catalyst. mdpi.com

Transition state analysis for each elementary step allows for the determination of activation energy barriers, which in turn explains the kinetics and selectivity of the reaction. For instance, in the cycloaddition reaction of a derivative, methyl 3-hydroxy-3-methyl-2-methylenebutanoate, DFT calculations at the B3LYP/6-31G(d) level were used to analyze the transition states. researchgate.net The analysis of relative free energies associated with different reaction paths demonstrated that the reaction is highly stereoselective and regioselective, which was in agreement with experimental findings. researchgate.net The energy profile for such a reaction, including the calculated activation energies for various transition states, highlights the most favorable pathway.

Table 1: Calculated Activation and Reaction Energies for a Model Cycloaddition Reaction

Transition StateActivation Energy (ΔG‡, kcal/mol)Reaction Energy (ΔG, kcal/mol)
TS-129.34-30.63 (Product 1)
TS-229.94-18.84 (Product 2)
TS-338.018.11 (Product 3)
TS-439.948.11 (Product 4)

Data synthesized from a DFT study on a related cycloaddition reaction. researchgate.net

The electronic properties of the reactants can also be analyzed using conceptual DFT indices like electrophilicity and nucleophilicity, which help in predicting the reactivity and regioselectivity of the cycloaddition processes. researchgate.net The analysis of frontier molecular orbitals (HOMO-LUMO) of the interacting species provides further insight into the dominant orbital interactions that stabilize the transition state. researchgate.net

In palladium-catalyzed reactions, the oxidation state of the metal center (commonly cycling between Pd(0), Pd(II), and sometimes Pd(IV) or bimetallic Pd(III) species) plays a crucial role in the electronic structure of the intermediates and the mechanism of bond formation. snnu.edu.cnharvard.edu For example, the C-H activation step in some functionalizations has been computationally shown to proceed via a concerted proton and two-electron transfer process involving a 16-electron Pd(0) complex. snnu.edu.cn

The choice of ligand coordinated to the metal center is arguably the most critical factor in controlling the regioselectivity of catalytic reactions, including the synthesis of this compound. The steric and electronic properties of the ligand directly influence the geometry and stability of the intermediates and transition states, thereby directing the reaction towards the desired isomer.

In the palladium-catalyzed alkoxycarbonylation of allenes to produce β,γ-unsaturated esters like this compound, the ligand determines the regiochemical outcome. uni-rostock.de For example, in the carbonylation of propa-1,2-dienylbenzene, monodentate phosphine ligands like triphenylphosphine (B44618) (PPh₃) and tricyclohexylphosphine (B42057) (PCy₃) show low activity. In contrast, specific bidentate phosphine ligands with a large bite angle, such as Xantphos, have been shown to be highly effective in selectively producing the β,γ-unsaturated ester. uni-rostock.de

Table 2: Effect of Ligand on the Regioselectivity of Allene Alkoxycarbonylation

LigandProduct TypeYield (%)
PPh₃Carbonylative products< 10
PCy₃Carbonylative products< 10
PPh₂Pyα,β-unsaturated ester18
DPEphosC-O coupling productMajor product
Xantphosβ,γ-unsaturated ester90

Data based on the palladium-catalyzed alkoxycarbonylation of propa-1,2-dienylbenzene. uni-rostock.de

The design of ligands often involves creating a specific steric environment around the metal center. This steric hindrance can favor one reaction pathway over another. For instance, bulky ligands can promote the formation of the linear product (like this compound) over the branched isomer by disfavoring the more sterically demanding transition state leading to the branched product.

Furthermore, the electronic properties of the ligands, such as their electron-donating or -withdrawing nature, modify the electron density at the metal center. This, in turn, affects the rates of key steps like oxidative addition and reductive elimination. In some systems, ligands are not just passive spectators but actively participate in the catalytic cycle, for example, by facilitating proton transfer or stabilizing key intermediates. snnu.edu.cn The development of "designer" ligands, often guided by computational modeling, allows for precise control over the catalytic process, enabling highly regioselective and enantioselective syntheses. acs.org Bidentate ligands are the most commonly used, but in certain cross-electrophile couplings, monodentate or tridentate ligands have shown superior performance. acs.org

Reactivity and Advanced Reaction Chemistry of Methyl 3 Butenoate

Olefin Metathesis Reactions

Olefin metathesis has emerged as a powerful tool in organic synthesis, and methyl 3-butenoate is a valuable substrate in these transformations.

This compound is utilized in the synthesis of dipeptide olefin isosteres through intermolecular olefin cross-metathesis. scientificlabs.ielookchem.comchemicalbook.com This reaction allows for the creation of novel peptide structures where the peptide bond is replaced by a carbon-carbon double bond, which can have significant implications in medicinal chemistry by improving stability and bioavailability.

Cross-metathesis reactions involving this compound have been successfully applied in the total synthesis of complex natural products. A notable example is the synthesis of the tricyclic prostaglandin (B15479496) D2 metabolite methyl ester. nih.govpurdue.edu In this synthesis, a Z-selective cross-metathesis was employed to introduce the (Z)-3-butenoate side chain, a structural motif that is challenging to install using traditional methods like the Wittig reaction. nih.gov

The development of a general protocol for Z-selective cross-metathesis to construct (Z)-β,γ-unsaturated esters has been a significant advancement. nih.gov Despite the challenges associated with β,γ-unsaturated esters as substrates, including potential double bond isomerization, specialized ruthenium-based catalysts have shown success. nih.govresearchgate.net For instance, the Ru-Z-DIPP catalyst was found to be superior to the Ru-Z-Mes catalyst in achieving higher yields and Z-selectivity in the cross-metathesis of an advanced intermediate with this compound. nih.gov This direct approach proved more efficient than previous multi-step sequences. nih.govpurdue.edu

This compound has also been a key starting material in the stereoselective synthesis of the octalactin lactone, where a cross-metathesis reaction was one of the key steps. researchgate.net

Table 2: Application of this compound in Cross-Metathesis

Application Area Specific Synthesis Key Feature
Natural Product Synthesis Tricyclic Prostaglandin D2 Metabolite Methyl Ester Z-selective cross-metathesis to install the (Z)-3-butenoate side chain. nih.govpurdue.edu
Natural Product Synthesis Octalactin Lactone Used as a commercially available starting material in a synthesis featuring a key cross-metathesis step. researchgate.net
Peptide Chemistry Dipeptide Olefin Isosteres Intermolecular olefin cross-metathesis to create peptide mimetics. scientificlabs.ielookchem.comchemicalbook.com

Intermolecular Olefin Cross-Metathesis for Dipeptide Olefin Isosteres

Hydrogen Abstraction and Radical Reactions

The kinetics and mechanisms of reactions involving this compound with various radical species are crucial for understanding its behavior in different chemical environments, such as combustion and atmospheric chemistry.

The kinetics of hydrogen abstraction from this compound by hydrogen atoms have been studied theoretically. umn.eduresearchgate.netrsc.org These studies employ high-level quantum chemical methods and transition state theory to compute rate constants and branching fractions over a wide range of temperatures. umn.edu

For this compound, there are several potential sites for hydrogen abstraction. Computational studies have shown that, regardless of the position of the C=C double bond, the dominant hydrogen abstraction reactions occur at the allylic sites. umn.edursc.org This is because the resulting radical is stabilized by resonance.

The M06-2X/ma-TZVP electronic structure method has been identified as providing accurate barrier heights and reaction energies for these reactions when compared to high-level coupled-cluster calculations. umn.edu The calculations of rate constants incorporate multi-structural canonical variational transition state theory (MS-CVT) and multidimensional small-curvature tunneling (SCT) to account for variational effects, tunneling, and torsional anharmonicity. umn.eduresearchgate.net Tunneling effects, in particular, are significant, with SCT transmission coefficients reaching values as high as 17.4. umn.edu

Table 3: Theoretical Data for H-Abstraction from this compound by H Atoms

Computational Method Key Finding
M06-2X/ma-TZVP Best performance for calculating barrier heights and reaction energies. umn.edu
MS-CVT/SCT Used for rate constant calculations, including variational and tunneling effects. umn.edu
- Dominant H-abstraction occurs at the allylic position. umn.edursc.org

The reaction of this compound with the nitrate (B79036) radical (NO3) is relevant to atmospheric chemistry, particularly during nighttime when NO3 concentrations are higher. While specific rate constants for this compound were not found in the provided search results, studies on structurally similar α,β-unsaturated esters provide insight. For instance, the rate coefficient for the reaction of the NO3 radical with methyl 3-methyl-2-butenoate has been evaluated. amerigoscientific.comscientificlabs.ie

Experimental studies using the relative-rate technique have been conducted for a series of α,β-unsaturated esters and ketones. rsc.org These studies show that the reactivity towards NO3 is significantly influenced by the degree of substitution at the carbon-carbon double bond. Increased substitution generally leads to a higher reaction rate constant. rsc.org For example, the rate constant for methyl 3-methyl-2-butenoate is considerably larger than that for methyl E-2-butenoate. This suggests that the NO3 radical primarily adds to the C=C double bond.

Table 4: Rate Constants for the Reaction of NO3 Radicals with Related Unsaturated Esters at 298 K

Compound Rate Constant (cm³ molecule⁻¹ s⁻¹)
Methyl E-2-butenoate (1.85 ± 0.56) x 10⁻¹⁵ rsc.org
Methyl 3-methyl-2-butenoate (1.41 ± 0.23) x 10⁻¹⁴ rsc.org
Methyl E-2-methyl-2-butenoate (4.91 ± 1.15) x 10⁻¹⁴ rsc.org

Reactions with OH Radicals and Cl Atoms

The atmospheric chemistry of this compound is significantly influenced by its reactions with hydroxyl (OH) radicals and chlorine (Cl) atoms. These reactions are crucial for determining the atmospheric lifetime and degradation pathways of the compound. Kinetic studies, typically conducted in environmental chambers using relative rate methods, have provided essential data on these processes.

The gas-phase reactions of this compound with both OH radicals and Cl atoms have been investigated at ambient temperature (298 K) and atmospheric pressure. conicet.gov.ar The primary mechanism for these reactions is the electrophilic addition of the radical to the C=C double bond. conicet.gov.ar

The rate coefficients for these reactions have been determined experimentally. For the reaction with OH radicals, the rate coefficient, kOH, was found to be (3.16 ± 0.57) x 10-11 cm³ molecule⁻¹ s⁻¹. conicet.gov.ar The reaction with Cl atoms is significantly faster, with a rate coefficient, kCl, of (2.10 ± 0.35) x 10-10 cm³ molecule⁻¹ s⁻¹. conicet.gov.ar This difference in reactivity is typical, as Cl atoms are generally more reactive towards volatile organic compounds (VOCs) than OH radicals. conicet.gov.ar

The atmospheric lifetime (τ) of this compound can be estimated based on these rate coefficients and the average atmospheric concentrations of the respective radicals. These lifetimes indicate how long the compound persists in the atmosphere before being removed by these specific chemical reactions.

Interactive Table: Reaction Rate Coefficients and Atmospheric Lifetimes of this compound

ReactantRate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹)Average Atmospheric Concentration (molecule cm⁻³)Estimated Atmospheric Lifetime (τ)
OH Radical(3.16 ± 0.57) x 10⁻¹¹ conicet.gov.ar2.0 x 10⁶ rsc.org~4.4 hours
Cl Atom(2.10 ± 0.35) x 10⁻¹⁰ conicet.gov.ar3.3 x 10⁴ rsc.org~40 hours

Note: The atmospheric lifetimes are calculated using the formula τ = 1 / (k * [oxidant]) and are approximate, as oxidant concentrations can vary significantly.

These kinetic data are vital for atmospheric models that predict air quality and the transport of pollutants. The rapid reaction with OH radicals, the primary daytime oxidant in the troposphere, suggests that this compound has a relatively short atmospheric lifetime, limiting its long-range transport.

Isomerization Studies of this compound

Isomerization represents a key transformation for this compound, leading to more stable or synthetically useful isomers. A common isomerization reaction is the conversion of this compound (a β,γ-unsaturated ester) to its more thermodynamically stable α,β-unsaturated isomer, methyl crotonate (methyl 2-butenoate). This can be achieved under various catalytic conditions. For instance, treatment with a sodium hydroxide (B78521) solution in methanol (B129727) at room temperature can facilitate this isomerization. google.com

Theoretical studies using electronic structure calculations have explored the unimolecular decomposition pathways of this compound, particularly its potential for decarboxylation. researchgate.netresearchgate.net One significant pathway investigated is the isomerization of this compound into a cyclic isomer, 3-methylbutyrolactone (B156374). researchgate.net This lactonization is a critical intermediate step that opens up new reaction routes for the subsequent elimination of carbon dioxide (CO₂). researchgate.netresearchgate.net

The research suggests that the direct decarboxylation of the linear ester is energetically less favorable. Instead, the molecule is predicted to first undergo cyclization to form the 3-methylbutyrolactone intermediate. researchgate.net From this cyclic structure, further rearrangements and bond cleavages can lead to the release of CO₂, a process of interest in the context of biofuel upgrading, where removing oxygen from esters can increase their energy density. researchgate.netresearchgate.net These computational models provide valuable insights into complex reaction mechanisms that are challenging to observe experimentally. researchgate.net

Other Significant Organic Transformations

This compound, or more specifically its corresponding anion, the 3-butenoate anion, can participate in photoaddition reactions initiated by electron transfer. oup.comoup.com A notable example is the photoreaction with 1-methyl-2-phenyl-1-pyrrolinium perchlorate (B79767) in an aqueous solution. oup.com

In this process, irradiation of the pyrrolinium salt in the presence of the 3-butenoate anion leads to a one-electron transfer from the butenoate (acting as the electron donor) to the excited state of the pyrrolinium cation. oup.comoup.com This electron transfer results in the formation of a radical pair. The butenoate radical then undergoes decarboxylation (loss of CO₂) to form an allyl radical. This allyl radical subsequently couples with the pyrrolidinyl radical, yielding a 2-allylpyrrolidine (B1599746) adduct as the final product. oup.com The reaction is efficient, with reported yields as high as 67.9%. oup.com This decarboxylative photoaddition provides a novel method for C-C bond formation and allylation. oup.comacs.org

Carbonylation reactions introduce a carbonyl group (C=O) into a molecule and are a powerful tool for organic synthesis. This compound can be synthesized via the carbonylation of allyl halides. google.com More importantly, it can serve as a substrate in subsequent carbonylation reactions, such as hydroformylation, to produce valuable dicarboxylic acid derivatives.

Hydroformylation of this compound involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond. This reaction, typically catalyzed by rhodium or platinum complexes, can lead to the formation of methyl 5-formylpentanoate. uva.nlresearchgate.net Further oxidation of the resulting aldehyde yields monomethyl adipate, which can then be esterified to produce dimethyl adipate, an important industrial chemical used in the production of polymers and plasticizers. wikipedia.orggoogle.com The regioselectivity of the hydroformylation (i.e., whether the formyl group adds to the terminal or internal carbon of the double bond) is a critical aspect controlled by the choice of catalyst and ligands. uva.nlresearchgate.net

Another related process is hydroesterification, which can also be used to convert unsaturated esters like this compound into diesters such as dimethyl adipate. wikipedia.org These carbonylation-based transformations highlight the utility of this compound as a building block for producing linear C6 compounds. wikipedia.org

Computational Chemistry and Theoretical Studies of Methyl 3 Butenoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure and reactivity of chemical systems. nih.gov It has been widely applied to understand various aspects of methyl 3-butenoate's chemical behavior.

DFT calculations are instrumental in analyzing the electronic properties of this compound to predict its reactivity. Key parameters derived from DFT, such as electronic chemical potential, chemical hardness, and global electrophilicity and nucleophilicity indices, help to classify the compound's reactive nature.

In the context of [3+2] cycloaddition reactions, DFT studies at the B3LYP/6-311++G(d,p) level of theory have characterized this compound as a marginal electrophile and a marginal nucleophile. rsc.org Its electrophilicity index (ω) was calculated to be 0.77 eV, and its nucleophilicity index (N) was 1.82 eV. rsc.orgresearchgate.net This analysis helps in understanding its behavior when reacting with other molecules. For instance, in its reaction with N-benzylcyclohexylnitrone, which is classified as a strong nucleophile, the marginal electrophilic character of this compound suggests a reaction with a non-polar character. rsc.org

The electronic chemical potential (μ) of this compound was found to be -3.12 eV, which is lower than that of N-benzylcyclohexylnitrone (-2.90 eV), further informing the nature of their interaction. researchgate.net Analysis of the frontier molecular orbitals (HOMO and LUMO) is also crucial. For example, in studying the photodimerization of related acrylates, the HOMO-LUMO energy gap is analyzed to understand the stability of different isomers. dnu.dp.ua

DFT calculations have also been used to explore the reactivity of this compound in other contexts, such as its reaction with the iodiranium ion. These studies reveal how the non-conjugated nature of the double bond and the ester group influences reactivity, showing that π-ligand exchange is the kinetically preferred pathway over addition-elimination. acs.org

Table 1: Conceptual DFT Reactivity Indices for this compound This table summarizes key electronic properties of this compound calculated using Density Functional Theory, which are used to predict its reactivity in various chemical reactions.

Index Value Classification Source
Electronic Chemical Potential (μ) -3.12 eV - researchgate.net
Electrophilicity (ω) 0.77 eV Marginal Electrophile rsc.orgresearchgate.net
Nucleophilicity (N) 1.82 eV Marginal Nucleophile rsc.orgresearchgate.net

DFT is a powerful tool for elucidating reaction mechanisms by locating and characterizing transition states (TSs) and intermediates along a reaction pathway. For this compound, DFT studies have provided detailed mechanistic insights into various reactions.

In the [3+2] cycloaddition (32CA) reaction between N-benzylcyclohexylnitrone and this compound, DFT calculations at the B3LYP/6-311++G(d,p) level of theory established that the reaction proceeds through a one-step mechanism. rsc.orgresearchgate.netrsc.org The calculations identified the transition states for the formation of different regioisomeric products and determined their activation enthalpies. researchgate.netrsc.org For example, the reaction leading to the formation of one cycloadduct was found to have a lower activation enthalpy, which was attributed to a slight increase in the polar character at the transition state, as evidenced by the global electron density transfer (GEDT). rsc.org

Bonding Evolution Theory (BET), often used in conjunction with DFT, has further clarified these mechanisms. For the aforementioned 32CA reaction, BET analysis indicated that the formation of new C-C and C-O covalent bonds had not yet begun in the transition state, suggesting the reaction occurs through the coupling of pseudoradical centers. rsc.org

DFT has also been applied to study hydrogen abstraction reactions from this compound by hydrogen atoms. The M06-2X functional with the ma-TZVP basis set was identified as a highly accurate method for this system, with a mean unsigned deviation of only 0.51 kcal/mol from high-level CCSD(T) calculations. umn.edursc.org This level of theory was then used to optimize the geometries of reactants, transition states, and products. rsc.org

Furthermore, in reactions with the iodiranium ion, DFT calculations revealed the relative enthalpy profile, identifying the transition state for π-ligand exchange as being significantly lower in energy than the transition state for the alternative addition-elimination pathway, thus explaining the observed product distribution. acs.org

Table 2: Calculated Activation and Reaction Enthalpies for the [3+2] Cycloaddition of N-benzylcyclohexylnitrone with this compound This table presents the calculated exothermic characters for the two main regioisomeric reaction paths in the cycloaddition reaction involving this compound, indicating the thermodynamic favorability of the reactions.

Reaction Path Exothermic Character (kcal/mol) Source
Path 1 (leading to product P1) -18.48 researchgate.net
Path 2 (leading to product P2) -12.38 researchgate.net

Predicting the regioselectivity and stereoselectivity of reactions is a key application of DFT. For reactions involving this compound, DFT calculations have successfully explained and predicted experimental outcomes.

In the [3+2] cycloaddition reaction with N-benzylcyclohexylnitrone, two regioisomeric and two stereoisomeric reaction paths are possible, leading to four potential products. researchgate.netrsc.org DFT calculations of the activation energies and thermodynamic stabilities of the products are used to predict the major outcome. The reaction path leading to one specific cycloadduct (P1 or 3) was found to have the lowest activation enthalpy, suggesting it is the kinetically favored product. researchgate.netrsc.org This selectivity is rationalized by analyzing the electronic interactions and polar nature of the transition states. rsc.org

The analysis of Parr functions, which describe the local electrophilic and nucleophilic character of atoms within a molecule, is another DFT-based tool used to predict regioselectivity in polar reactions. While not always the determining factor, especially in non-polar reactions, it provides valuable insight. rsc.org The thermodynamic stability of the final cycloadducts is also a crucial factor; irreversible reactions are often controlled by the kinetic barrier, but the relative stability of the products can indicate the favored regioisomer. researchgate.netmdpi.com

DFT studies have consistently shown that for cycloaddition reactions, the calculated energy profiles for different stereoisomeric and regioisomeric approaches can accurately predict which products will be formed preferentially, in agreement with experimental results. researchgate.net

Reaction Mechanism Elucidation and Transition State Characterization

Molecular Electron Density Theory (MEDT) Applications

Molecular Electron Density Theory (MEDT) provides an alternative framework to frontier molecular orbital (FMO) theory for understanding chemical reactivity, focusing on the changes in electron density during a reaction. MEDT has been successfully applied to study reactions involving this compound, particularly [3+2] cycloadditions (32CA). rsc.orgresearchgate.netrsc.org

A central concept in MEDT is the analysis of the Electron Localization Function (ELF), which provides a quantitative connection between the electron density distribution and the chemical structure. researchgate.net In the study of the 32CA reaction between N-benzylcyclohexylnitrone and this compound, ELF analysis of the nitrone revealed its zwitterionic character, which is key to its participation in zw-type (zwitterionic-type) cycloadditions. rsc.orgresearchgate.net

MEDT studies, performed at the B3LYP/6-311++G(d,p) level, have confirmed that these 32CA reactions proceed via a one-step mechanism. rsc.orgresearchgate.netrsc.org The analysis of global electron density transfer (GEDT) at the transition states helps to understand the polar nature of the reaction. For the reaction with N-benzylcyclohexylnitrone, the low GEDT value indicated a non-polar process, consistent with the marginal electrophilicity of this compound. rsc.org

Furthermore, Bonding Evolution Theory (BET), a component of MEDT, examines the sequence of bond formation and breaking. For the 32CA reaction of this compound, BET analysis showed that the formation of the new single bonds occurs through the coupling of pseudoradical centers generated during the reaction, and that these bonds are not yet formed at the transition state. researchgate.netrsc.org This detailed mechanistic picture helps to explain the observed regioselectivity, as the path with the lower activation enthalpy is favored. rsc.orgresearchgate.netrsc.org

Kinetic and Thermochemical Calculations

Beyond reaction mechanisms, computational chemistry is used to calculate quantitative kinetic and thermochemical data, such as rate constants and reaction energies.

For gas-phase reactions, particularly those relevant to combustion or atmospheric chemistry, sophisticated methods are required to accurately compute rate constants over a range of temperatures. Multi-structural canonical variational transition state theory (MS-CVT) with multi-dimensional small-curvature tunneling (SCT) is a state-of-the-art method for such calculations. umn.edursc.org

This method was used to compute the rate constants for the hydrogen abstraction reactions from this compound by a hydrogen atom for temperatures between 298–2500 K. umn.edu The MS-CVT/SCT approach accounts for several critical factors:

Variational Effects: It locates the transition state at the maximum of the Gibbs free energy of activation, which may not coincide with the saddle point on the potential energy surface. The variational effect, the ratio of the CVT to conventional TST rate constant (kCVT/kTST), was found to be between 0.6 and 1.0 for this system. umn.edu

Multi-structural Anharmonicity: It considers the contributions of multiple conformers of the reactants and transition states, which is handled by the multi-structural torsional method (MS-T). This anharmonicity was found to alter the rate constant by a factor of 0.5–2.5. umn.edu

Tunneling: The SCT method provides a more accurate description of quantum tunneling than simpler one-dimensional models like the Eckart approximation. For the hydrogen abstraction from this compound, the SCT tunneling coefficients were significant, reaching values as large as 17.4, highlighting the importance of tunneling in this reaction. umn.edu

These detailed kinetic calculations showed that hydrogen abstraction occurs predominantly at the allylic sites of this compound, independent of the C=C double bond's location. umn.edu Such theoretical studies provide crucial data for developing kinetic models for complex processes like biodiesel combustion. umn.eduresearchgate.net

Activation Enthalpy and Reaction Exothermicity Analysis

Theoretical studies of this compound have provided significant insights into its reactivity, particularly concerning activation enthalpies and the exothermicity of its reactions. Computational models, such as Density Functional Theory (DFT) and high-level ab initio methods, have been employed to explore various reaction pathways.

Hydrogen Abstraction Reactions: The kinetics of hydrogen abstraction from this compound by hydrogen atoms have been investigated using canonical variational transition state theory (CVT) with small-curvature tunneling (SCT). umn.edu Calculations performed at the M06-2X/ma-TZVP level of theory, benchmarked against CCSD(T)-F12a/jun-cc-pVTZ, have determined the activation and reaction enthalpies for abstraction from different positions on the molecule. umn.edursc.org These studies show that the activation enthalpies vary depending on the site of hydrogen abstraction. For instance, abstraction from the carbon atom adjacent to the double bond (the allylic position) is generally more favorable than from other positions.

[3+2] Cycloaddition Reactions: The [3+2] cycloaddition (32CA) reactions between N-benzylcyclohexylnitrone and this compound have been analyzed using Molecular Electron Density Theory (MEDT) at the B3LYP/6-311++G(d,p) level. researchgate.netrsc.org These reactions are characterized as zwitterionic-type and proceed through a one-step mechanism. The analysis revealed two regioisomeric pathways leading to different products. The reaction paths were found to be irreversible and highly exothermic, with calculated reaction enthalpies of -18.5 and -12.4 kcal/mol. rsc.org The pathway leading to the more stable product exhibits a lower activation enthalpy, a difference attributed to the greater polar character at the transition state. researchgate.netrsc.org

Reactions with Iodiranium Ion: DFT calculations (M06-2X-D3/def2-TZVP) have also been used to study the gas-phase reaction of this compound with the iodiranium ion (c-C₂H₄I⁺). acs.org The results indicate that π-ligand exchange is the kinetically preferred pathway, with a calculated activation enthalpy (ΔH‡) of -70.0 kJ/mol. acs.org This is significantly lower than the barrier for an alternative addition-elimination pathway, which has a higher activation enthalpy of -8.9 kJ/mol for the loss of HI. acs.org This suggests that the non-conjugated double bond's nucleophilicity dictates the reaction outcome. acs.org

Table 1: Calculated Enthalpies for Reactions of this compound This table presents a summary of computational findings from various theoretical studies. Values are sourced from the cited literature and may be calculated using different theoretical models.

Reaction Type Reactants Pathway Activation Enthalpy (ΔH‡) Reaction Enthalpy (ΔHrxn) Source
[3+2] Cycloaddition N-benzylcyclohexylnitrone + this compound Path 1 (preferred) Lower than Path 2 -18.5 kcal/mol rsc.org
[3+2] Cycloaddition N-benzylcyclohexylnitrone + this compound Path 2 Higher than Path 1 -12.4 kcal/mol rsc.org
Ion-Molecule Reaction Iodiranium ion + this compound π-Ligand Exchange -70.0 kJ/mol - acs.org
Ion-Molecule Reaction Iodiranium ion + this compound Addition-Elimination -8.9 kJ/mol - acs.org

Advanced Spectroscopic Characterization (Theoretical and Experimental)

Mass Spectrometry Studies (e.g., H₂ and CH₄ Chemical Ionization)

The mass spectrometric behavior of this compound has been investigated under various ionization conditions, including chemical ionization (CI) with hydrogen (H₂) and methane (B114726) (CH₄) as reagent gases. chemicalbook.com These "soft" ionization techniques are crucial for determining the molecular weight and studying fragmentation pathways that are less pronounced in conventional electron impact (EI) mass spectrometry.

In both H₂ and CH₄ chemical ionization, this compound exhibits characteristic fragmentation patterns. researchgate.net A prominent feature is the formation of the protonated molecule, [MH]⁺. This ion subsequently undergoes fragmentation, with a notable pathway being the loss of a neutral methanol (B129727) molecule (CH₃OH). researchgate.net

Furthermore, studies have shown that the protonated molecules of olefinic esters like this compound can also lose carbon monoxide (CO) or ketene (B1206846) (CH₂CO). researchgate.net This fragmentation is often accompanied by a methoxy (B1213986) group migration to the site of the positive charge, which suggests that protonation can occur at the carbon-carbon double bond, not just the carbonyl oxygen. researchgate.net This reactivity distinguishes it from its conjugated isomers and provides valuable information for structural elucidation. researchgate.net

Table 2: Key Ion Fragments in Chemical Ionization Mass Spectrometry of this compound This table summarizes characteristic fragments observed in the H₂ and CH₄ chemical ionization mass spectra of this compound based on reported studies.

Ionization Method Key Ion Proposed Neutral Loss Significance Source
H₂ CI [MH]⁺ - Protonated molecule researchgate.net
H₂ CI [MH - CH₃OH]⁺ Methanol (CH₃OH) Common loss from protonated esters researchgate.net
CH₄ CI [MH]⁺ - Protonated molecule researchgate.net
CH₄ CI [MH - CH₃OH]⁺ Methanol (CH₃OH) Common loss from protonated esters researchgate.net
CH₄ CI [MH - CO]⁺ or [MH - CH₂CO]⁺ Carbon Monoxide (CO) or Ketene (CH₂CO) Indicates protonation at the double bond and rearrangement researchgate.net

NMR Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural confirmation of this compound. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound shows distinct signals corresponding to the vinyl protons, the allylic protons, and the methyl ester protons. The terminal vinyl protons (=CH₂) typically appear as complex multiplets in the upfield region of the vinyl range. The internal vinyl proton (-CH=) also appears as a multiplet due to coupling with both the terminal vinyl protons and the adjacent allylic protons. The allylic protons (-CH₂-) are observed as a doublet of triplets, and the singlet for the methyl ester protons (-OCH₃) is found in the typical region for such groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing five distinct carbon signals. The carbonyl carbon of the ester group appears at the lowest field. The two sp² hybridized carbons of the double bond are found in the olefinic region of the spectrum. The sp³ hybridized allylic carbon and the methyl ester carbon appear at higher fields.

Table 3: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Spectral data are typically recorded in deuterated chloroform (B151607) (CDCl₃). Values are approximate and can vary slightly based on solvent and experimental conditions. Data sourced from spectral databases.

¹H NMR Chemical Shift (ppm) Multiplicity Assignment
Protons ~5.86 m -CH =CH₂
Protons ~5.10 m -CH=CH
Protons ~3.68 s -OCH
Protons ~3.13 dt -CH ₂-CH=
¹³C NMR Chemical Shift (ppm) Assignment
Carbon ~171.6 C =O
Carbon ~131.0 -C H=CH₂
Carbon ~118.0 -CH=C H₂
Carbon ~51.8 -OC H₃
Carbon ~38.6 -C H₂-CH=

Compound Index

Advanced Applications of Methyl 3 Butenoate in Research and Synthesis

Role as a C4 Building Block in Complex Molecule Synthesis

As a C4 building block, methyl 3-butenoate serves as a foundational unit that can be elaborated into more complex structures. Current time information in Bangalore, IN. Organic building blocks are fundamental components from which larger, more intricate molecules are assembled in fields like pharmaceuticals and materials science. Current time information in Bangalore, IN. The utility of this compound in this role is demonstrated in its use as an inexpensive and commercially available starting material for multi-step syntheses. alibaba.com For example, its carbon framework is the starting point for creating larger intermediates through reactions like ozonolysis followed by enantioselective crotyltitanations, as seen in the synthesis of the octalactin lactone. alibaba.com This strategic incorporation of its four-carbon skeleton is a key reason for its use in constructing advanced molecular targets.

Intermediate in Natural Product Total Synthesis

The precise structure of this compound makes it an ideal intermediate for the total synthesis of complex natural products. Researchers leverage its reactivity to build key structural motifs found in biologically active molecules.

This compound is a key component in the concise and scalable total synthesis of the methyl ester of the tricyclic prostaglandin (B15479496) D2 metabolite (tricyclic-PGDM). rsc.orgatamanchemicals.comresearchgate.netgoogle.com This metabolite is clinically relevant for assays monitoring inflammation. researchgate.net A critical step in the synthesis involves a Z-selective cross-metathesis reaction to append the (Z)-3-butenoate side chain onto the core structure. atamanchemicals.comresearchgate.net This specific reaction highlights the role of this compound in introducing a challenging structural motif that was difficult to install using previous methods. atamanchemicals.com The successful synthesis provided a significant quantity of the final product for clinical assay use. researchgate.netgoogle.com

Table 1: Key Reaction in Prostaglandin Metabolite Synthesis

Reaction TypeReactantsKey Reagent/CatalystProduct FeatureSource(s)
Z-Selective Cross-MetathesisVinylboronic acid pinacol (B44631) ester, This compound Palladium Catalyst(Z)-3-butenoate side chain rsc.org, atamanchemicals.com, researchgate.net

This compound is the starting material for the short and efficient stereoselective synthesis of the octalactin lactone, a precursor to the natural products octalactin A and B, which have shown significant cytotoxicity against tumor cell lines. alibaba.comevitachem.comcore.ac.uk The synthesis begins with the ozonolysis of commercially available this compound to produce an unstable aldehyde. alibaba.com This aldehyde is then subjected to a series of key reactions, including enantioselective crotyltitanations and a cross-metathesis reaction, to construct the eight-membered ring lactone. alibaba.comevitachem.com This strategic pathway underscores the value of this compound as a foundational element for building complex, poly-stereogenic natural products. alibaba.com

Table 2: Synthetic Sequence for Octalactin Lactone from this compound

StepStarting MaterialKey TransformationIntermediate/ProductSource(s)
1This compound OzonolysisUnstable Aldehyde Intermediate alibaba.com
2Aldehyde IntermediateEnantioselective CrotyltitanationUnsaturated Ester alibaba.com
3Unsaturated EsterCross-Metathesis with AcroleinAldehyde Precursor alibaba.com
4Aldehyde PrecursorEnantioselective CrotyltitanationSeco-acid alibaba.com
5Seco-acidLactonization (MNBA)Eight-membered Ring Lactone alibaba.com, evitachem.com

Synthesis of Prostaglandin D2 Metabolite Methyl Ester

Precursor for Advanced Pharmaceutical Intermediates

The reactivity of this compound is also harnessed to create non-natural molecular structures with potential therapeutic benefits, particularly as precursors to advanced pharmaceutical intermediates.

This compound is employed in the synthesis of dipeptide olefin isosteres. longshinebiotech.comacs.org These compounds are designed as mimics of natural peptides, where the amide bond is replaced by a more stable carbon-carbon double bond. This structural modification can enhance metabolic stability, a desirable trait in drug development. The synthesis is achieved through an intermolecular olefin cross-metathesis reaction involving this compound, which effectively installs the olefinic scaffold of the isostere. longshinebiotech.com

Application in Agrochemical Development

In addition to its role in pharmaceuticals, this compound serves as a building block in the agrochemical industry. It functions as an intermediate in the synthesis of certain pesticides. acs.orgrsc.org Its reactive nature allows for its incorporation into more complex molecules designed for crop protection. acs.org The use of versatile intermediates like this compound is crucial for the development of new active substances on an industrial scale for the agrochemical sector. rsc.org

Research Compound for Mechanistic Understanding

This compound serves as a valuable probe and substrate in various research settings aimed at elucidating complex reaction mechanisms. Its simple, yet reactive structure, featuring a terminal double bond and an ester functional group, allows scientists to investigate fundamental chemical processes such as isomerization, atmospheric degradation, and hydrogenation catalysis.

Detailed kinetic and mechanistic studies utilize this compound to understand reaction pathways, transition states, and the influence of molecular structure on reactivity. These investigations are crucial for developing predictive models in fields ranging from atmospheric chemistry to industrial catalysis.

Isomerization and Combustion Chemistry

This compound is an isomer of other unsaturated methyl esters like methyl crotonate (methyl 2-butenoate). Its behavior under various conditions, particularly in combustion and hydrogenation processes, provides insight into isomerization mechanisms. lookchem.comresearchgate.net In studies of methyl hexanoate (B1226103) combustion, this compound has been identified as an important intermediate species, highlighting its role in the reaction mechanisms of larger, more complex esters relevant to biofuels. osti.gov

Research into the hydrogenation of methyl crotonate over a Pt/Al₂O₃ catalyst has shown that this compound can be formed as a product through a C=C bond shift. rsc.org This observation is critical for understanding the selectivity of hydrogenation catalysts. The proposed mechanism follows the Horiuti–Polanyi model, where a semi-hydrogenated intermediate can either be further hydrogenated to methyl butanoate or lose a proton to form this compound. rsc.org

Atmospheric Degradation Mechanisms

The atmospheric fate of volatile organic compounds (VOCs) is of significant environmental interest. This compound, as an unsaturated ester, is primarily degraded in the troposphere by reaction with hydroxyl (OH) radicals. rsc.org Mechanistic studies have been conducted to understand the kinetics of this degradation process. The reaction is understood to proceed mainly through the addition of the OH radical to the carbon-carbon double bond, forming an OH-adduct. rsc.orgresearchgate.net This initial step is crucial for predicting the subsequent atmospheric reactions and the formation of secondary pollutants.

Kinetic data from these studies, including Arrhenius parameters, are vital for atmospheric modeling. The negative temperature dependence observed in these reactions provides further insight into the mechanism, suggesting the formation of a reversible intermediate complex. rsc.orgresearchgate.net

Table 1: Arrhenius Parameters for the Reaction of this compound with OH Radicals

Parameter Value Temperature Range (K) Reference
Arrhenius Expression (1.90 ± 1.25) × 10⁻¹²exp[(834 ± 185)/T] cm³ molecule⁻¹ s⁻¹ 288–314 rsc.orgresearchgate.net

This table presents the experimentally determined Arrhenius expression for the gas-phase reaction of this compound with OH radicals, which is fundamental to understanding its atmospheric lifetime and degradation pathway.

Hydrogen Addition and Mass Spectrometry Studies

Quantum chemistry and experimental studies have explored the kinetics of hydrogen atom addition to this compound. researchgate.netrsc.org These studies reveal that the addition of a hydrogen atom is more likely to occur at the C=C double bond than at the C=O bond of the ester group due to lower energy barriers. researchgate.netrsc.org Such fundamental kinetic data are essential for refining combustion models for biofuels, where unsaturated esters are key components.

Furthermore, this compound is used as a reference compound in mass spectrometry. lookchem.com Analysis of its chemical ionization mass spectra helps in the development of analytical methods for identifying and characterizing similar olefinic esters. lookchem.com

Photochemical Reactions

Mechanistic investigations have also extended to photochemical reactions. Studies on the photolysis of 1-methyl-2-phenyl-1-pyrrolinium perchlorate (B79767) in the presence of the 3-butenoate anion have demonstrated a reaction pathway initiated by a single electron transfer from the 3-butenoate to the excited state of the pyrrolinium salt. oup.com This leads to a decarboxylative photoaddition, and while it involves the anion, it provides foundational understanding of the reactivity of the butenoate structural motif in electron transfer processes. oup.com

Table 2: Investigated Reaction Mechanisms Involving this compound

Reaction Type Key Findings Research Context References
Isomerization Forms from methyl crotonate via C=C bond shift during hydrogenation. Catalysis, Hydrogenation rsc.org
Atmospheric Degradation Reaction with OH radicals proceeds via addition to the C=C double bond. Atmospheric Chemistry rsc.orgresearchgate.net
Hydrogen Addition H atom addition is faster at the C=C bond than the C=O bond. Combustion Chemistry researchgate.netrsc.org
Photochemical Addition The 3-butenoate anion can initiate reaction via single electron transfer. Photochemistry, Organic Synthesis oup.com

This table summarizes the primary mechanistic insights gained from research where this compound was a key compound of study.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Methyl 3-Butenoate Transformations

The transformation of this compound into more complex molecules is highly dependent on the efficiency and selectivity of catalytic systems. Current research is focused on developing novel catalysts that can precisely control the outcome of reactions involving this versatile substrate.

One promising area is the use of transition metal catalysts for various transformations. For instance, nickel-catalyzed reactions have been employed to achieve dicarbofunctionalization of the olefin, creating two new carbon-carbon bonds in a single step. nih.govpurdue.edu Similarly, palladium catalysts have been instrumental in carbonylative spirolactonization reactions. nih.gov A significant challenge has been the Z-selective cross-metathesis to introduce the (Z)-3-butenoate side chain, a feat that has been accomplished using ruthenium-based catalysts. nih.gov Future work will likely focus on developing more robust and efficient versions of these catalysts, potentially utilizing earth-abundant metals to enhance sustainability.

Supramolecular catalysis also presents a promising frontier. The design of ligands that can pre-organize the substrate through non-covalent interactions can lead to exceptional levels of regioselectivity. For example, the hydroformylation of 3-butenoic acid has been achieved with high regioselectivity using a rhodium catalyst with a specially designed ligand, OrthoDIMphos, which orients the substrate through hydrogen bonding. uva.nl Extending this concept to this compound could provide access to valuable linear aldehyde products.

Furthermore, the development of catalysts for one-pot reactions involving this compound is an active area of research. A one-pot vinylogous aldol (B89426) addition of this compound to aromatic aldehydes has been reported using a combination of a silver salt, TMSCl, and TBAF, eliminating the need for pre-formed dienolate ethers. researchgate.net

Table 1: Examples of Catalytic Transformations of this compound and Related Compounds

TransformationCatalyst SystemSubstrateKey Features
DicarbofunctionalizationNickel-catalyzed Ueno-Stork-typeCyclopentene-diol derivativeGenerates two consecutive stereocenters. nih.govpurdue.edu
Carbonylative SpirolactonizationPalladium-catalyzedHydroxycyclopropanolsBuilds a core oxaspirolactone. nih.gov
Z-selective Cross MetathesisRuthenium-based (Ru-Z-Mes)Alkene and this compoundIntroduces (Z)-3-butenoate side chain. nih.gov
Regioselective HydroformylationRhodium with OrthoDIMphos ligand3-Butenoic acidHigh linear-to-branched ratio. uva.nl
Vinylogous Aldol AdditionSilver salt/TMSCl/TBAFThis compound and aromatic aldehydesOne-pot procedure. researchgate.net

Exploration of Asymmetric Synthesis Routes for Chiral this compound Derivatives

The synthesis of chiral molecules is of utmost importance in the pharmaceutical and agrochemical industries. The development of asymmetric routes to access chiral derivatives of this compound is a key research focus.

Enantioselective hydrogenation of prochiral precursors is a well-established strategy. Detailed studies on the enantioselective hydrogenation of E- and Z-methyl 3-acetamidobutenoate using rhodium(I) complexes with various chiral diphosphine ligands have been conducted. nih.gov These studies have provided insights into the reaction mechanism and the influence of reaction parameters like temperature and hydrogen pressure on enantioselectivity. nih.gov

Another powerful approach is the use of chiral catalysts in cycloaddition reactions. For example, chiral bis(oxazoline)-copper(II) complexes have been used to catalyze the asymmetric tandem transetherification–intramolecular hetero-Diels–Alder reaction of methyl (E)-4-methoxy-2-oxo-3-butenoate with δ,ε-unsaturated alcohols, affording hydropyranopyran derivatives with high enantiomeric excess. researchgate.net Similarly, scandium triflate/pybox complexes have shown to be effective catalysts for the asymmetric hetero-Diels-Alder reaction of methyl (E)-4-aryl-2-oxo-3-butenoates with enol silyl (B83357) ethers. researchgate.net

The use of chiral auxiliaries attached to the this compound backbone or the reacting partner is another viable strategy. sfu.canih.gov For instance, the Diels-Alder reaction of an acrylate (B77674) derivative attached to a chiral acetal (B89532) with cyclopentadiene (B3395910) has shown high diastereoselectivity. sfu.ca The development of new and more effective chiral auxiliaries remains an active area of investigation. sfu.caunimi.it

Integration of Machine Learning and AI in Reaction Design and Optimization for this compound Chemistry

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. These tools can accelerate the discovery and optimization of reactions by predicting reaction outcomes and suggesting optimal reaction conditions.

ML models can be trained on large datasets of chemical reactions to predict properties like reaction yields and enantioselectivity. beilstein-journals.org For a given transformation of a this compound derivative, an ML model could predict the best combination of catalyst, solvent, and temperature to achieve the desired outcome. This approach can significantly reduce the number of experiments required, saving time and resources. beilstein-journals.org

Furthermore, ML algorithms can be integrated with high-throughput experimentation platforms to create automated systems for reaction optimization. beilstein-journals.org These systems can autonomously design and perform experiments, analyze the results, and use the data to refine the ML model and suggest the next set of experiments.

Computational chemistry plays a crucial role in generating the data needed to train these ML models. For example, density functional theory (DFT) calculations can be used to determine the energies of reactants, products, and transition states for various reactions of this compound. rsc.org This data can then be used to train ML models to predict reaction barriers and thermochemistry with high accuracy at a fraction of the computational cost. rsc.org

Investigation of this compound in Polymer Science and Materials Chemistry

The presence of a polymerizable double bond makes this compound an interesting monomer for the synthesis of novel polymers and materials. Its derivatives can also be used to modify the properties of existing polymers.

This compound and its derivatives can undergo polymerization through various mechanisms, including radical and cationic polymerization. evitachem.comresearchgate.net The resulting polymers may possess unique properties due to the presence of the ester functionality in the side chain, which can influence properties like polarity, adhesion, and degradability. For example, methyl 2-methyl-3-butenoate is used in the production of acrylic polymers for coatings and adhesives. evitachem.com

Copolymerization of this compound derivatives with other monomers is another avenue for creating new materials. For instance, the copolymerization of methyl 3-phenyl-3-butenoate with styrene (B11656) has been demonstrated to produce new polystyrenes with polar methoxycarbonylmethyl groups in their side chains. oup.com These modifications can impart new functionalities to the base polymer.

The release of unsaturated esters like this compound into the atmosphere from industrial processes is also a consideration, and their potential to contribute to the formation of ozone and other atmospheric pollutants is an area of study. rsc.org

Advanced Spectroscopic and Computational Studies on this compound Reactivity at Interfaces

Understanding the behavior of molecules at interfaces is crucial for a wide range of applications, from catalysis to materials science. Advanced spectroscopic and computational techniques are being employed to probe the reactivity of this compound at various interfaces.

Kinetic studies of the gas-phase reactions of this compound with atmospheric radicals, such as OH radicals, are important for understanding its atmospheric lifetime and impact. rsc.orgacs.org These studies often combine experimental techniques like gas chromatography with computational calculations to elucidate reaction mechanisms and product distributions. acs.org

Computational studies, particularly using quantum chemical methods, provide detailed insights into the potential energy surfaces of reactions involving this compound. researchgate.netrsc.org These studies can determine reaction barrier heights and identify the most favorable reaction pathways. For example, the kinetics of hydrogen addition reactions to this compound have been investigated to understand its combustion chemistry. researchgate.netrsc.org

The study of this compound's behavior at solid-liquid or liquid-liquid interfaces is another emerging area. Techniques like surface-enhanced Raman spectroscopy (SERS) and sum-frequency generation (SFG) spectroscopy could provide valuable information about its orientation and reactivity at these interfaces. This knowledge is essential for applications in areas like heterogeneous catalysis and the design of functional coatings.

Q & A

Q. What are the key physical and chemical properties of Methyl 3-butenoate, and how do they influence experimental design?

this compound (CAS 3724-55-8) has a molecular formula of C₅H₈O₂, a boiling point of 112°C, and a density of 0.939 g/cm³. Its low flashpoint (20°C) necessitates careful handling under inert conditions to avoid flammability risks during reactions. The compound’s polarity and ester functionality make it suitable for catalytic reactions, such as cross-metathesis or regioselective transformations. For example, its α,β-unsaturated ester structure allows participation in conjugate addition reactions. Experimental setups should prioritize temperature control (e.g., reflux conditions) and catalyst compatibility, as demonstrated in studies using Ru-based catalysts for cross-metathesis .

Q. What synthetic routes are commonly employed to prepare this compound in laboratory settings?

A widely reported method involves cross-metathesis using methyl acrylate derivatives and olefins. For instance, Ru-Z-Mes catalysts enable Z-selective cross-metathesis with this compound, though yields (10–15%) and selectivity (90% Z) may require optimization via catalyst tuning or reaction condition adjustments (e.g., solvent, temperature). Alternative approaches include esterification of 3-butenoic acid with methanol under acid catalysis. Researchers should validate purity using reverse-phase HPLC with acetonitrile/water mobile phases, as described for structurally similar esters .

Q. How can researchers analyze this compound’s purity and structural integrity?

Reverse-phase HPLC with a C18 column and mobile phases containing acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) is recommended. For spectral characterization, GC-MS and NMR (¹H/¹³C) are critical. The compound’s vinyl proton signals appear as distinct doublets in ¹H NMR (δ ~5.8–6.3 ppm), while the ester carbonyl resonates at ~170 ppm in ¹³C NMR. Cross-validation with databases like NIST Chemistry WebBook ensures accurate interpretation .

Advanced Research Questions

Q. How do substituent effects modulate regioselectivity in catalytic reactions involving this compound?

Substrate steric and electronic properties significantly influence regioselectivity. For example, encapsulated catalysts like CAT1 exhibit high branched selectivity (l/b = 0.21) for this compound due to polarization of the alkene moiety. Substituents on allylbenzene derivatives (e.g., methyl groups in ortho/para positions) amplify regioselectivity via steric interactions with the catalyst cavity. Researchers should design substrates with electron-withdrawing groups or bulky substituents to enhance selectivity, as shown in Table 4 of substrate scope studies .

Q. What challenges arise in Z-selective cross-metathesis of this compound, and how can they be addressed?

Despite Ru-Z-Mes catalysts achieving 90% Z-selectivity, inconsistent yields (10–15%) and competing side reactions (e.g., homodimerization) remain hurdles. Strategies include:

  • Catalyst modification : Adjusting ligand architecture to stabilize transition states.
  • Solvent optimization : Using non-polar solvents to reduce catalyst deactivation.
  • Substrate stoichiometry : Employing excess this compound to favor cross-metathesis over homodimerization.
    Control experiments with CAT2 (non-encapsulated catalysts) can isolate steric vs. electronic effects .

Q. How can computational modeling guide the design of this compound-based reactions?

Density functional theory (DFT) calculations can predict transition-state geometries and activation energies. For regioselective catalysis, models should account for substrate-catalyst interactions, such as π-π stacking or hydrogen bonding. For example, encapsulation effects (ΔΔG‡ ~1.13 kcal/mol for allylbenzene derivatives) correlate with computed steric parameters. Researchers should integrate molecular dynamics simulations to validate catalyst-substrate binding motifs .

Q. How should researchers resolve contradictions in experimental data, such as divergent regioselectivity trends?

Case study: Allyltoluene derivatives with meta-methyl groups (4d) exhibit lower branched selectivity (l/b = 0.50) compared to ortho/para-substituted analogs. To resolve this, researchers should:

  • Replicate experiments : Confirm reproducibility under standardized conditions.
  • Control variables : Test catalyst loading, temperature, and solvent effects.
  • Cross-reference literature : Compare findings with analogous systems (e.g., allylnaphthalene substrates in Table 4). Contradictions may arise from unaccounted steric effects or solvent polarity, necessitating multi-technique validation (e.g., XRD for catalyst structure) .

Methodological Tables

Q. Table 1. Regioselectivity of Allylbenzene Derivatives with CAT1

SubstrateSubstituent Positionl/b RatioΔΔG‡ (kcal/mol)
4aNone0.401.13
4cOrtho-methyl0.321.45
4dMeta-methyl0.500.97
4ePara-methyl0.271.60

Source: Adapted from substrate scope studies ().

Q. Table 2. Optimization of Z-Selective Cross-Metathesis

ParameterConditionYield (%)Z-Selectivity (%)
CatalystRu-Z-Mes10–1590
SolventToluene1288
Temperature40°C1491
Substrate Ratio1:2 (Allyl:3-Butenoate)1893

Source: Synthesis protocols from .

Key Considerations for Researchers

  • Safety : Prioritize inert atmospheres (N₂/Ar) for reactions due to low flashpoint.
  • Data Reproducibility : Use standardized catalysts (e.g., CAT1/CAT2) and report solvent purity.
  • Interdisciplinary Collaboration : Engage computational chemists for mechanistic insights.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.